(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is a chiral compound characterized by the presence of a chiral center at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the use of starting materials that contain the desired halogen substituents. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile to introduce the desired functional groups. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can be compared with other halogenated alcohols, such as (1S)-1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol and (1S)-1-(5-chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClF3O |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 |
InChI Key |
JIWIJMGKUORXIN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](C(F)F)O)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)F)O)F |
Origin of Product |
United States |
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